molecular formula C13H20Cl2N2O B1419417 1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 877858-51-0

1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1419417
M. Wt: 291.21 g/mol
InChI Key: FPZWGDPUGJGOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as 4-Methylpentedrone or 4-MPD and is a stimulant drug that is closely related to cathinone and amphetamine.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Synthesis of Piperazine-Based Tertiary Amino Alcohols and Their Dihydrochlorides

    • Research showed that aminomethylation of certain ethanones with substituted piperazines resulted in tertiary amino alcohols of the piperazine series, which were converted to dihydrochlorides. These compounds impacted tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
  • Antitumor Activity of Triazine Derivatives Bearing Piperazine Amide Moiety

    • A study synthesized 1,2,4-triazine derivatives with piperazine amide moiety and evaluated their anticancer activities. Some compounds, particularly those with chlorophenyl substitutions, showed promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Synthesis and Pharmacological Applications

  • Synthesis of Novel Piperazine Derivatives for Antipsychotic Activity

    • A study involved designing and synthesizing biphenyl moiety linked with aryl piperazine. These derivatives showed significant anti-dopaminergic and anti-serotonergic activity, with certain compounds exhibiting a promising antipsychotic profile and low potency for catalepsy induction (Bhosale et al., 2014).
  • Synthesis of Piperazine Derivatives and Their Antimicrobial Activities

    • Research synthesized azole-containing piperazine derivatives, which showed moderate to significant antibacterial and antifungal activities. Specific compounds demonstrated remarkable antimicrobial efficacy against all tested strains (Gan et al., 2010).

Synthesis and Chemical Applications

  • New Manufacturing Procedure of Cetirizine Involving Piperazine Derivative
    • A new procedure was developed for the manufacture of cetirizine dihydrochloride using a piperazine derivative as an intermediate. This method involved O-alkylation and hydrolysis steps (Reiter et al., 2012).

properties

IUPAC Name

1-(4-methylphenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.2ClH/c1-11-2-4-12(5-3-11)13(16)10-15-8-6-14-7-9-15;;/h2-5,14H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZWGDPUGJGOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Synthesis routes and methods

Procedure details

4-(2-Oxo-2-p-tolyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester from Example E36.1 (661 mg, 2.08 mmol) was dissolved in 4M HCl solution in dioxan (25 ml) at 0° C. and the mixture was stirred for 45 min at room temperature. Solvents were concentrated in vacuo and azeotroped with diethyl ether to yield the title compound (536 mg, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 5
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Methylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.